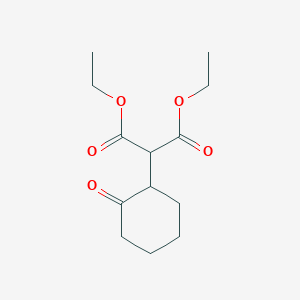

Diethyl 2-(2-oxocyclohexyl)malonate

Description

Significance of Malonate Derivatives in Modern Organic Synthesis

Malonic acid and its derivatives, particularly esters like diethyl malonate, are of paramount importance in organic synthesis. researchgate.net Their utility stems from the presence of an active methylene (B1212753) group (—CH₂—) flanked by two electron-withdrawing carbonyl groups. researchgate.netpatsnap.com This structural feature renders the methylene protons acidic, allowing for easy deprotonation by a base to form a stable carbanion. This carbanion serves as a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. researchgate.netwikipedia.org

The malonic ester synthesis is a classic example of their application, enabling the preparation of substituted acetic acids. patsnap.comwikipedia.org This reaction involves the alkylation of the malonate ester followed by hydrolysis and decarboxylation. wikipedia.org Furthermore, malonate derivatives are extensively used in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and fragrances. researchgate.net They are key precursors for the production of barbiturates, vitamins B1 and B6, and various heterocyclic compounds. nih.govwikipedia.org The versatility of malonate derivatives makes them indispensable tools for the construction of complex molecular architectures. patsnap.comnih.gov

Overview of Diethyl 2-(2-oxocyclohexyl)malonate as a Versatile Synthetic Intermediate

This compound is a specific malonate derivative that incorporates a 2-oxocyclohexyl substituent on the central carbon atom. This compound serves as a valuable and versatile intermediate in organic synthesis. Its structure, featuring both a β-ketoester and a malonate moiety, provides multiple reactive sites, allowing for a diverse range of chemical transformations.

One of the primary uses of this compound is as a building block for the synthesis of various organic molecules, particularly cyclohexane (B81311) derivatives and spirocyclic compounds. The presence of the ketone and the ester functionalities allows for a variety of reactions, including further alkylations, reductions, and condensations. For instance, it can undergo intramolecular Claisen condensation reactions to form bicyclic systems.

The synthesis of this compound itself can be achieved through methods like the Michael addition of diethyl malonate to cyclohexenone or via photo-organocatalytic processes. The latter approach can even achieve high enantioselectivity, producing specific stereoisomers of the molecule.

Scope and Research Focus of the Academic Review

This academic review will focus exclusively on the chemical compound this compound. The subsequent sections will delve into the detailed research findings concerning its synthesis, chemical properties, and its application as a synthetic intermediate in the preparation of more complex molecules. The review will highlight the various reaction pathways it can undergo and its role in constructing diverse molecular frameworks. The aim is to provide a comprehensive and scientifically accurate overview of the current state of knowledge regarding this specific compound within the realm of contemporary organic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₅ | |

| Molecular Weight | 256.30 g/mol | cymitquimica.com |

| CAS Number | 4039-31-0 |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-oxocyclohexyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10(9)14/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSRUIQCMVMASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474411 | |

| Record name | DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4039-31-0 | |

| Record name | DIETHYL 2-(2-OXOCYCLOHEXYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diethyl 2 2 Oxocyclohexyl Malonate

Chemo- and Stereoselective Synthetic Approaches

The development of synthetic routes that selectively produce a single desired stereoisomer of Diethyl 2-(2-oxocyclohexyl)malonate is crucial for its potential applications. Traditional methods for the α-alkylation of ketones often require harsh conditions and the pre-formation of enolates, which can lead to issues with regioselectivity and side reactions. rsc.orgnih.gov Chemo- and stereoselective approaches aim to overcome these limitations by using catalytic methods that operate under mild conditions and precisely control the three-dimensional arrangement of atoms in the product.

A groundbreaking approach for the synthesis of this compound involves the merger of photochemistry and organocatalysis. rsc.org This metal-free strategy utilizes light to drive the reaction, enabling the asymmetric α-alkylation of unmodified ketones with alkyl halides under mild conditions. rsc.orgrsc.org This method stands in contrast to classical strategies that often rely on metal enolates, which can limit the tolerance of certain functional groups. nih.gov The photo-organocatalytic process has been successfully applied to the direct enantioselective α-alkylation of cyclic ketones like cyclohexanone (B45756) with reagents such as diethyl 2-bromomalonate to afford this compound with high yield and enantioselectivity. acs.orgnih.gov

The direct intermolecular asymmetric alkylation of cyclic ketones with alkyl bromides represents a significant advance in carbon-carbon bond formation. rsc.org Specifically, the reaction of cyclohexanone with diethyl 2-bromomalonate, catalyzed by a chiral primary amine and initiated by light, yields this compound. acs.orgnih.gov This process has been shown to be highly efficient, providing the product in good yields and with high levels of enantiomeric excess (ee). acs.org The reaction design is notable for its use of unmodified ketones, avoiding the need for pre-synthesis of enolate equivalents. rsc.org

Researchers have optimized conditions for this photo-organocatalytic method, demonstrating its synthetic potential. acs.org The process is not only effective in batch reactions but has also been implemented in continuous flow systems, showcasing its potential for larger-scale production. nih.gov

Table 1: Enantioselective Photo-Organocatalytic Synthesis of this compound The following table presents data from a study on the photo-organocatalytic α-alkylation of cyclohexanone with diethyl 2-bromomalonate. The reaction was performed using a cinchona alkaloid-based catalyst, an acid co-catalyst, and a base in a solvent under 365 nm LED irradiation at 25 °C for 18 hours. acs.org

| Catalyst Loading (mol %) | Acid (TFA) (mol %) | Base (2,6-Lutidine) (equiv) | Solvent | Yield (%) | Enantioselectivity (ee %) |

| 20 | 40 | 2.0 | Toluene | 86 | 84 |

| 20 | 40 | 2.0 | CH2Cl2 | 85 | 83 |

| 20 | 40 | 2.0 | THF | 75 | 80 |

| 20 | 40 | 2.0 | MeCN | 80 | 78 |

Understanding the mechanism of this photochemical reaction is key to its optimization and broader application. The process is a synergistic interplay between the organocatalyst, the substrates, and light energy, involving several key transient species and fundamental photochemical events. rsc.orgrsc.org

####### 2.1.1.2.1. Role of Cinchona Alkaloid Derivatives as Organocatalysts

At the heart of this stereoselective transformation are organocatalysts derived from cinchona alkaloids, which are abundant natural products. nih.govsigmaaldrich.com Specifically, 9-amino-9-deoxy-epi-cinchona alkaloids have been identified as highly effective catalysts. acs.orgnih.gov These chiral primary amines serve a dual purpose: they are responsible for both the photo-activation of the substrates and for controlling the stereochemistry of the final product. rsc.orgrsc.org The catalyst reacts with the ketone (cyclohexanone) to form a chiral enamine, which is a key intermediate in the catalytic cycle. rsc.orgnih.gov This interaction creates a chiral environment that directs the incoming alkyl group to one face of the enamine, thus establishing the stereocenter in the product with high fidelity. sigmaaldrich.com The modular nature of cinchona alkaloids allows for the synthesis of pseudoenantiomeric pairs, providing access to either enantiomer of the target molecule. nih.gov

####### 2.1.1.2.2. Transient Enamine and Imine Intermediates in Catalysis

The catalytic cycle begins with the condensation of the chiral primary amine catalyst with the ketone substrate, in this case, cyclohexanone. rsc.orgnih.gov This reversible reaction forms two key transient species: a chiral enamine and its corresponding imine. nih.gov While the enamine/imine equilibrium can be unfavorable, the enamine is the crucial nucleophilic species that participates in the key bond-forming step. nih.govnobelprize.org The enamine is significantly more electron-rich than the starting ketone, which is critical for the subsequent photochemical steps. acs.org The catalyst activates the ketone by converting it into a transient, more reactive nucleophile. nih.gov After the alkylation event, an iminium ion is formed, which upon hydrolysis, releases the final product, this compound, and regenerates the chiral amine catalyst, allowing the cycle to continue. nih.gov

####### 2.1.1.2.3. Photoexcitation and Single Electron Transfer (SET) Processes

Light is the essential driving force for this reaction. rsc.orgrsc.org The mechanism can proceed via two distinct pathways: the formation of an electron donor-acceptor (EDA) complex or the direct photoexcitation of the enamine intermediate. rsc.orgnih.gov In the EDA complex pathway, the electron-rich enamine associates with the electron-deficient alkylating agent (diethyl 2-bromomalonate) to form a colored complex that can absorb light. rsc.orgacs.org

Alternatively, in the direct photoexcitation pathway, the transient enamine itself absorbs light (e.g., at 365 nm), promoting it to an electronically excited state. acs.orgnih.gov This excited-state enamine is a potent reducing agent capable of donating a single electron to the alkylating agent. nih.gov This single electron transfer (SET) to the diethyl 2-bromomalonate results in its fragmentation, generating a bromide anion and a malonate radical. nih.gov This photogenerated radical is then intercepted enantioselectively by a ground-state enamine molecule. nih.gov This step forges the new carbon-carbon bond and creates an α-amino radical, which propagates a radical chain mechanism, ultimately leading to the formation of the iminium ion intermediate and subsequent product release. nih.gov

Photo-Organocatalytic α-Alkylation Strategies

Mechanistic Investigations of Photo-Organocatalysis

Radical Processes in Carbon-Carbon Bond Formation

A significant approach to forming the carbon-carbon bond in this compound involves radical processes. One prominent method is the photo-organocatalytic α-alkylation of ketones. This strategy utilizes 9-amino-9-deoxy-epi-cinchona alkaloids as organocatalysts. The ketone is first converted into a transient enamine intermediate. Upon photoexcitation with visible light, this enamine engages in a single electron transfer (SET) process, initiating a radical cascade. Diethyl 2-bromomalonate can serve as the source for the alkyl radical, which then couples with the enamine radical. Subsequent hydrolysis regenerates the catalyst and yields the final product. This method has demonstrated the potential for high enantioselectivity, reaching up to 84%.

Another radical-based approach involves the use of a radical initiator like Azobisisobutyronitrile (AIBN) and a chain-propagating agent such as tributyltin hydride (Bu₃SnH). libretexts.org While not explicitly detailed for this compound, this general methodology for carbon-carbon bond formation involves the generation of a tributyltin radical that can abstract a halogen from an α-halo ketone. libretexts.org The resulting carbon-centered radical can then react with an appropriate acceptor to form the desired bond. libretexts.org

Optimization of Reaction Conditions and Catalyst Systems

The success of synthesizing this compound, particularly in achieving high yield and enantioselectivity, is highly dependent on the careful optimization of reaction parameters.

In photo-organocatalytic methods, the use of visible light is crucial for the photoexcitation of the enamine intermediate. Temperature control is also a critical factor influencing the enantioselectivity of the reaction. Lowering the reaction temperature, for instance to 0°C, can minimize racemization and significantly improve the enantiomeric excess, in some cases exceeding 90% ee.

The choice of solvent plays a pivotal role in the efficiency and stereochemical outcome of the synthesis. Non-polar solvents, such as toluene, have been found to enhance enantioselectivity by stabilizing the transition states involved in the catalytic cycle. The miscibility of reactants and intermediates is also a key consideration, and the use of co-solvents like acetic acid can improve homogeneity and prevent side reactions in certain systems.

The selection of an appropriate chiral organocatalyst is fundamental to achieving high enantioselectivity. While secondary amino catalysts like L-proline derivatives have been reported as ineffective, thiourea-based chiral organocatalysts have shown promise. These catalysts, often featuring binaphthyl scaffolds, provide stereochemical control through hydrogen-bonding interactions with the ketone substrate. Cinchona alkaloid derivatives, specifically 9-amino-9-deoxy-epi-cinchona alkaloids, have proven effective in the photo-organocatalytic α-alkylation of ketones. The optimization of these catalyst systems, along with the use of additives like Brønsted acids (e.g., trifluoroacetic acid), can further accelerate enamine formation and enhance stereochemical fidelity, leading to yields of up to 85% under optimized conditions.

Conjugate Addition Reactions

Michael Addition of Diethyl Malonate to α,β-Unsaturated Cyclohexenones

The Michael addition is a classic and widely utilized method for the formation of carbon-carbon bonds and is a primary route for synthesizing this compound. masterorganicchemistry.comlibretexts.org This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of diethyl malonate, to an α,β-unsaturated carbonyl compound, such as 2-cyclohexenone. masterorganicchemistry.comlibretexts.org

The reaction is typically initiated by deprotonating diethyl malonate with a base, such as sodium ethoxide or sodium hydride, to generate the stabilized enolate. core.ac.uk This enolate then acts as the Michael donor and adds to the β-carbon of the Michael acceptor (2-cyclohexenone). masterorganicchemistry.comlibretexts.org The resulting enolate is then protonated to afford the final product, this compound. masterorganicchemistry.com The driving force for this reaction is the formation of a new, stable carbon-carbon single bond. masterorganicchemistry.com

The reaction conditions can be optimized to improve yields. For instance, the in-situ formation of cyclohexenone from cyclohexanone followed by the addition of the diethyl malonate anion at low temperatures, such as -78°C, has been shown to be an effective one-pot procedure. core.ac.uk

| Parameter | Condition | Effect on Reaction |

| Base | Sodium Hydride (NaH) | Effective for deprotonation of diethyl malonate. core.ac.uk |

| Temperature | -78°C to Room Temperature | Lower temperatures can improve selectivity and yield in some cases. core.ac.uk |

| Reactants | Cyclohexanone (in-situ enone formation), Diethyl Malonate | One-pot synthesis is feasible. core.ac.uk |

Table 1: Conditions for Michael Addition

Role of Carbanion Intermediates in Nucleophilic Attack

The mechanism of the base-catalyzed Michael addition hinges on the formation and reactivity of a carbanion intermediate. wikipedia.org The process consists of three main steps: masterorganicchemistry.com

Enolate Formation : A base abstracts an acidic α-hydrogen from diethyl malonate. pharmaxchange.info The α-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) because the resulting negative charge is stabilized by resonance, delocalizing over two carbonyl groups. libretexts.orgmasterorganicchemistry.com This deprotonation results in the formation of a resonance-stabilized enolate ion, which acts as the key nucleophile. pharmaxchange.infowikipedia.org

Nucleophilic Attack : The generated enolate (carbanion) attacks the β-carbon of the α,β-unsaturated system of 2-cyclohexenone. pharmaxchange.infowikipedia.org This position is electrophilic due to the electron-withdrawing nature of the conjugated carbonyl group. masterorganicchemistry.com This conjugate addition step forms a new carbon-carbon bond and generates a new enolate intermediate from the cyclohexenone moiety. pharmaxchange.infowikipedia.org

Protonation : The newly formed enolate is then protonated, typically by the solvent (e.g., ethanol) or the protonated base, to yield the final product, this compound, and regenerate the base catalyst. pharmaxchange.infowikipedia.org

This sequence highlights the reaction as a thermodynamically favorable process, driven by the formation of a stable C-C single bond at the expense of a weaker C=C pi bond. libretexts.org

Factors Influencing Yield and Purity of Michael Adducts

Several factors can significantly influence the yield and purity of the Michael adduct, this compound. Careful optimization of these parameters is crucial for an efficient synthesis.

Catalyst System : The choice of base is critical. While traditional bases like sodium ethoxide are effective, more complex catalytic systems have been developed. pharmaxchange.inforesearchgate.net For instance, heterobimetallic complexes, such as a Ga-Na-BINOL complex, can act as both a Lewis acid and a Brønsted base, activating both reaction components and leading to high yields. nih.govresearchgate.net The use of 4-dimethylaminopyridine (B28879) (DMAP) has also been reported as an efficient catalyst for Michael additions. researchgate.net

Solvent : The reaction solvent plays a multifaceted role. Protic solvents like ethanol (B145695) can participate in the reaction by protonating the final enolate intermediate. nii.ac.jp In some organocatalytic systems, alcoholic solvents like methanol (B129727) have been shown to improve both chemical yield and enantioselectivity, possibly by participating in a proton relay system that activates the malonate through hydrogen bonding. nii.ac.jp In other cases, aprotic polar solvents or even solvent-free conditions have been used. researchgate.netmetu.edu.tr

Temperature : Reaction temperature can affect reaction rates and selectivity. Low temperatures (-78 °C) are often used in related enolate reactions to prevent equilibration and side reactions, though many Michael additions proceed efficiently at room temperature. metu.edu.trlibretexts.org

Reactant Stoichiometry : The ratio of the Michael donor, acceptor, and base can be critical. For example, using an excess of diethyl malonate was found to be successful in a challenging addition to a substituted cyclohexenone where catalytic amounts of base failed. acs.org

Nature of the Acceptor : The electronic properties of the Michael acceptor influence reactivity. Electron-deficient α,β-unsaturated ketones are generally good acceptors. nih.gov The yield of the addition can be dependent on the electron-withdrawing strength of the group in the acceptor. researchgate.net

Organocatalytic Michael Additions for Stereocontrol

A significant advancement in the synthesis of Michael adducts is the use of chiral organocatalysts to control the stereochemistry of the product. This is particularly important for producing enantioenriched compounds for applications in pharmaceuticals and natural product synthesis. metu.edu.tr Organocatalytic asymmetric Michael reactions often proceed via the formation of a chiral iminium ion or through hydrogen-bonding interactions that create a chiral environment around the reactants. nii.ac.jp

Chiral primary amines, such as those derived from 1,2-diphenylethanediamine (DPEN) or cyclohexane-1,2-diamine (CHDA), often in combination with an acid co-catalyst, have proven effective. nii.ac.jpnih.gov These catalysts activate the α,β-unsaturated ketone by forming a chiral iminium ion, which then reacts with the malonate enolate. nii.ac.jp The stereochemical outcome is dictated by the catalyst, which directs the nucleophilic attack to one face of the molecule. nih.gov

Bifunctional organocatalysts, which contain both a basic site (e.g., an amine) to deprotonate the malonate and a hydrogen-bond donor site (e.g., thiourea (B124793) or urea) to activate the enone, are also highly effective. metu.edu.trrsc.org These catalysts hold both the nucleophile and the electrophile in a specific orientation, facilitating a highly enantioselective C-C bond formation. rsc.org For instance, a bifunctional 2-aminoDMAP/urea organocatalyst has been used for the addition of diethyl malonate to nitroolefins with excellent yields and enantioselectivities (up to 99% ee). metu.edu.tr

Table 2: Examples of Organocatalysts for Asymmetric Michael Additions

| Catalyst Type | Example Catalyst | Michael Acceptor | Outcome |

|---|---|---|---|

| Chiral Diamine/Acid | (R,R)-DPEN / Acetic Acid | Cinnamones | Good yields and high enantioselectivity (up to 95% ee). nih.gov |

| Chiral Diamine/Acid | Primary amine / Acid | 2-Cyclohexenone | Excellent yield and enantioselectivity (87% ee). nii.ac.jp |

| Bifunctional Amine-Thiourea | Cinchona Alkaloid Derivative | β-Nitrostyrene | High enantioselectivity. rsc.org |

| Bifunctional Amine-Urea | 2-aminoDMAP/Urea Derivative | trans-β-Nitrostyrene | High yields (65-95%) and selectivities (80-99% ee). metu.edu.trmetu.edu.tr |

Alkylation of Malonate Enolates

While the primary route to this compound is the Michael addition, the underlying chemistry of diethyl malonate involves the generation of its enolate for reaction with various electrophiles, a fundamental process in organic synthesis. pressbooks.pub

Generation of Diethyl Malonate Enolates via Deprotonation

The generation of the diethyl malonate enolate is a straightforward acid-base reaction. libretexts.org Due to the presence of two flanking ester groups, the α-hydrogens of diethyl malonate are significantly acidic (pKa ≈ 13), allowing for easy deprotonation. libretexts.orglibretexts.org

A common and inexpensive base for this purpose is sodium ethoxide (NaOEt) in ethanol. libretexts.orgpressbooks.pub The ethoxide ion is a strong enough base to quantitatively convert the diethyl malonate into its corresponding enolate. libretexts.org The use of an alkoxide that matches the ester groups (i.e., ethoxide for an ethyl ester) is crucial to prevent transesterification reactions, which would lead to a mixture of ester products. libretexts.orglibretexts.org The resulting enolate is a soft nucleophile, stabilized by the delocalization of the negative charge onto the two carbonyl oxygens. wikipedia.orgmasterorganicchemistry.com

Continuous Flow Synthesis Techniques

Continuous flow systems offer a paradigm shift in the manufacturing of fine chemicals, enabling precise control over reaction parameters and facilitating the implementation of novel synthetic strategies. The application of this technology to the enantioselective synthesis of this compound represents a significant step forward in modern organic synthesis.

Implementation of Enantioselective α-Alkylation in Continuous Flow Systems

A notable advancement in the synthesis of this compound is the implementation of a photo-organocatalytic enantioselective α-alkylation reaction within a continuous flow system. nih.govnih.gov This method utilizes a primary amino catalyst derived from cinchona alkaloids to activate cyclohexanone, which then reacts with diethyl 2-bromomalonate under photochemical conditions. nih.govacs.org

The reaction design is predicated on the in-situ formation of transient secondary enamines from the ketone and the chiral primary amine catalyst. nih.govnih.gov These enamines are key intermediates that can be directly photoexcited, initiating the α-alkylation process with high stereocontrol. nih.gov The transfer from batch to a continuous flow setup necessitated a change in solvent from toluene, where the byproduct 2,6-lutidinium hydrobromide precipitated and caused blockages, to a more suitable solvent system for flow chemistry. acs.org This highlights a critical aspect of adapting batch processes to continuous flow: the need to re-optimize reaction conditions to suit the new environment.

The continuous flow setup allows for precise control over irradiation time (residence time), temperature, and reactant concentrations, which are crucial for achieving high enantioselectivity and yield. nih.gov

Productivity and Enantioselectivity Enhancements in Flow Regimes

The transition to a continuous flow regime for the enantioselective α-alkylation of cyclohexanone has demonstrated a clear potential for enhanced productivity and stereochemical control. nih.govnih.gov Research has shown that by systematically optimizing process parameters such as concentration, flow rate, and temperature, a favorable balance between yield and enantioselectivity can be achieved. nih.gov

For instance, an inverse relationship between reaction temperature and enantioselectivity was observed, with lower temperatures favoring higher enantiomeric excess. nih.gov Conversely, increasing the concentration of the reactants boosted the reaction rate and yield, but at the expense of enantioselectivity. nih.gov A compromise of 0.1 M was identified as optimal for further optimization. nih.gov

A key finding was the impact of flow rate on both yield and enantioselectivity. A maximum for both was observed at a medium flow rate of approximately 350 μL/min. nih.gov This is attributed to the interplay between residence time and mixing efficiency. nih.gov Under optimized conditions within a 10 mL reactor, a productivity of 47 μmol/h for this compound was achieved, with an enantioselectivity of 84% ee. nih.govnih.gov

Table 1: Optimization of Continuous Flow Parameters for the Synthesis of this compound nih.gov

| Parameter | Value | Outcome |

| Concentration | 0.1 M | Optimal compromise between yield and enantioselectivity. |

| Flow Rate | ~350 μL/min | Maximum yield and enantioselectivity. |

| Temperature | 10 °C | Ideal for prioritizing enantioselectivity. |

| Reactor Volume | 10 mL | Used for achieving optimized results. |

| Productivity | 47 μmol/h | Achieved under optimized conditions. |

| Enantioselectivity | 84% ee | Maintained at a level comparable to batch conditions. |

Practical Considerations for Scale-Up in Continuous Flow Processes

The scalability of a continuous flow process is one of its most significant advantages over batch production. However, scaling up the enantioselective synthesis of this compound presents specific challenges that must be addressed.

A primary limitation identified during the development of the continuous flow method is the issue of insufficient mixing, particularly at low flow rates which correspond to high residence times. nih.gov In the laminar flow regimes that can dominate at low flow rates, inadequate mixing of reactants can lead to lower yields and inconsistencies in the product profile. nih.gov This suggests that for scaling up, the reactor design must ensure efficient mixing to maintain high productivity and selectivity. This could involve the use of static mixers, packed-bed reactors, or other microreactor designs that promote turbulence.

Furthermore, the photochemical nature of the reaction requires careful consideration of light penetration as the reactor volume is increased. acs.org Simply enlarging the reactor diameter can lead to inefficient irradiation of the reaction mixture, diminishing the reaction rate and potentially affecting selectivity. Therefore, scaling up may necessitate the use of multiple smaller reactors in parallel or novel reactor designs that maximize the surface-area-to-volume ratio, ensuring uniform light distribution.

Reactivity Profiles and Transformational Chemistry of Diethyl 2 2 Oxocyclohexyl Malonate

Fundamental Reaction Pathways

The presence of both a ketone and a malonic ester in diethyl 2-(2-oxocyclohexyl)malonate opens up several fundamental reaction pathways, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the selective modification of the molecule to introduce new functional groups or alter its core structure.

The oxidation of this compound can be directed to either the cyclohexanone (B45756) ring or the active methylene (B1212753) group of the malonate. One potential transformation of the cyclohexanone ring is its dehydrogenation to the corresponding phenol (B47542) derivative. nih.govrsc.org This aromatization can be achieved using palladium-based catalysts with an oxidant like molecular oxygen. nih.govresearchgate.net This process involves the sequential removal of two molecules of hydrogen from the cyclohexane (B81311) ring. nih.gov

Another key oxidation reaction targets the α-methylene group of the ketone. The use of selenium dioxide (SeO₂) can oxidize the methylene group adjacent to the carbonyl, leading to the formation of a 1,2-dicarbonyl compound. adichemistry.comyoutube.com This reaction, known as the Riley oxidation, is a common method for the synthesis of α-diketones. adichemistry.comnih.gov The reaction proceeds through an enol intermediate, which then reacts with SeO₂. youtube.com

| Oxidation Reaction | Reagent(s) | Product Type | Reference(s) |

| Dehydrogenation | Pd(II) catalyst, O₂ | Phenol derivative | nih.govrsc.org |

| α-Oxidation of Ketone | Selenium Dioxide (SeO₂) | 1,2-Diketone | adichemistry.comnih.gov |

The ketone group in this compound is susceptible to reduction to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of ketones in the presence of esters. masterorganicchemistry.com The reduction of β-keto esters with NaBH₄ typically yields the corresponding β-hydroxy ester. thieme-connect.comresearchgate.net

The stereochemical outcome of the reduction of the cyclohexanone ring is a critical consideration. The approach of the hydride reagent can occur from either the axial or equatorial face of the ring, leading to the formation of diastereomeric alcohols. The stereoselectivity is influenced by steric hindrance and electronic effects. researchgate.netresearchgate.net For 2-substituted cyclohexanones, the substituent's size and orientation play a significant role in directing the incoming nucleophile. researchgate.net

| Reduction Reaction | Reagent(s) | Product Type | Key Features | Reference(s) |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol (β-hydroxy ester) | Selective for ketones over esters. | masterorganicchemistry.comthieme-connect.com |

| Stereoselective Reduction | Various reducing agents | Diastereomeric Alcohols | Outcome depends on steric and electronic factors of the cyclohexanone ring. | researchgate.netresearchgate.net |

The malonate ester portion of this compound is highly versatile for nucleophilic substitution reactions. The acidic α-hydrogen of the malonate can be removed by a base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile that can undergo alkylation with alkyl halides in an SN2 reaction. libretexts.orgjove.com This allows for the introduction of a wide variety of alkyl groups at the carbon between the two ester carbonyls. researchgate.net It is also possible to perform a second alkylation by repeating the deprotonation and alkylation steps. wikipedia.orgmasterorganicchemistry.com

The ester groups themselves can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. masterorganicchemistry.comorganicchemistrytutor.com Subsequent heating leads to decarboxylation, where one of the carboxyl groups is lost as carbon dioxide, resulting in a substituted carboxylic acid. patsnap.comaklectures.com

| Reaction | Reagents | Intermediate/Product | Reference(s) |

| Alkylation | 1. Sodium Ethoxide 2. Alkyl Halide (R-X) | α-Alkylated malonate | libretexts.orgjove.com |

| Hydrolysis | Acid or Base (e.g., NaOH, H₃O⁺) | Dicarboxylic acid | masterorganicchemistry.comorganicchemistrytutor.com |

| Decarboxylation | Heat | Substituted carboxylic acid | patsnap.comaklectures.com |

Carbon-Carbon Bond Formation Methodologies

This compound is an excellent substrate for various carbon-carbon bond-forming reactions, enabling the synthesis of complex cyclic and spirocyclic structures.

The reactivity of both the ketone and the malonate ester can be harnessed to construct intricate molecular architectures. For instance, the malonic ester can be dialkylated with a dihalide, leading to the formation of a new ring system attached to the cyclohexane backbone in an intramolecular fashion. wikipedia.org This approach, known as the Perkin alicyclic synthesis, is effective for creating new cyclic structures. wikipedia.org

Furthermore, the ketone functionality can participate in reactions to form spirocyclic compounds, where one carbon atom is common to two rings. The synthesis of spiro compounds can be achieved through various strategies, including the reaction of isatins with 1,3-diones in the presence of an amine to form spiro[dihydropyridine-oxindoles]. beilstein-journals.org While not a direct reaction of the title compound, this illustrates a strategy where a cyclohexanedione derivative could be used to generate spirocycles. Another approach involves the intramolecular cyclization of intermediates derived from the starting material to form spiro[cyclohexane-indoline] derivatives. researchgate.netnih.gov

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or within a single molecule containing two ester groups. scienceinfo.compressbooks.pub In the case of this compound, an intramolecular version of this reaction, known as the Dieckmann condensation, is possible. wikipedia.orgonlineorganicchemistrytutor.comorgoreview.com This reaction would involve the formation of an enolate from one of the ester groups, which would then attack the carbonyl of the other ester group, leading to the formation of a new ring. The Dieckmann condensation is particularly useful for the synthesis of 5- and 6-membered rings. wikipedia.orgorganic-chemistry.org

Beckmann Fragmentation Reactions for Novel Ring Systems

The Beckmann rearrangement is a well-known acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org However, a competing reaction, the Beckmann fragmentation, becomes a significant pathway when the group alpha (α) to the oxime can form a stabilized carbocation. wikipedia.org This fragmentation process yields a nitrile and a carbocation, which can be intercepted by various nucleophiles. wikipedia.org

For the oxime derivative of this compound, the carbon atom α to the oxime nitrogen is a quaternary carbon, being substituted with both the cyclohexyl ring and the two ethoxycarbonyl groups of the malonate moiety. Quaternary carbons are known to effectively stabilize positive charge through hyperconjugation. wikipedia.org Consequently, upon treatment with acid, the oxime of this compound is predisposed to undergo Beckmann fragmentation rather than a classical rearrangement.

The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation in an acidic medium. masterorganicchemistry.com The subsequent cleavage of the C-C bond between the quaternary α-carbon and the oxime-bearing carbon leads to the formation of two key fragments: a stable tertiary carbocation and an organonitrile species. This fragmentation pathway is favored due to the thermodynamic stability of the resulting carbocation intermediate. The process results in the opening of the cyclohexyl ring to generate a novel acyclic nitrile system.

Table 1: Comparison of Beckmann Rearrangement and Fragmentation Pathways

| Feature | Beckmann Rearrangement | Beckmann Fragmentation |

|---|---|---|

| Substrate Requirement | Unsubstituted or less-substituted α-carbon | α-Carbon capable of stabilizing a carbocation (e.g., quaternary, tertiary, benzylic) |

| Key Step | Migration of the group anti-periplanar to the leaving group to the nitrogen atom. | Cleavage of the bond between the α-carbon and the oxime carbon. |

| Products | Amide or Lactam | Nitrile and a carbocation-derived product |

| Application | Synthesis of polyamides (e.g., Nylon 6 from caprolactam). wikipedia.org | Synthesis of functionalized nitriles and ring-opened systems. |

Derivatization Strategies for Michael Adducts (e.g., Oxime and Tosyl Oxime Formation)

The ketone functionality of this compound allows for a variety of derivatization strategies. The formation of oximes and their subsequent conversion to tosyl oximes are common transformations that introduce reactive handles for further molecular modifications, such as the aforementioned Beckmann reactions.

Oxime Formation: The synthesis of the corresponding oxime is typically achieved by reacting the parent ketone, this compound, with hydroxylamine (B1172632) hydrochloride. The reaction is generally conducted in a protic solvent like ethanol (B145695) and in the presence of a mild base, such as triethylamine (B128534) or pyridine, to neutralize the liberated HCl. The mixture is often heated to reflux to ensure the reaction proceeds to completion. The oxime product can then be isolated and purified using standard techniques like column chromatography.

Tosyl Oxime Formation: The oxime can be further derivatized to a tosyl oxime. This is accomplished by treating the oxime with p-toluenesulfonyl chloride (TsCl) in an aprotic solvent like dichloromethane. A base, typically triethylamine or pyridine, is required to act as a scavenger for the hydrochloric acid produced during the reaction. The tosylate group is an excellent leaving group, making the tosyl oxime a key intermediate for subsequent rearrangement or fragmentation reactions.

Table 2: General Procedure for Oxime and Tosyl Oxime Formation

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), Triethylamine (Et₃N), Ethanol (EtOH), Reflux | To convert the cyclohexanone carbonyl group into an oxime functional group. |

| 2 | Tosyl Oxime Formation | p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N) or Pyridine, Dichloromethane (CH₂Cl₂), 0 °C to room temperature | To convert the oxime's hydroxyl into a tosylate, which is a superior leaving group for subsequent reactions. |

Heterocyclic Compound Synthesis

Cyclocondensation Reactions for Malonyl Heterocycles

This compound is a 2-substituted diethyl malonate derivative, a class of compounds widely used in the synthesis of heterocyclic systems. These compounds can react with various dinucleophiles in cyclocondensation reactions to afford five, six, and seven-membered heterocyclic rings, often referred to as "malonyl heterocycles". wikipedia.org

Due to the steric hindrance and electronic effects of the substituents, 2-substituted diethyl malonates are generally less reactive than diethyl malonate itself. Consequently, these cyclocondensation reactions often necessitate more forcing conditions, such as elevated temperatures or the use of a basic catalyst, to proceed efficiently. wikipedia.org

A classic example of this type of reaction is the synthesis of barbituric acid derivatives from the condensation of a malonate with urea. wikipedia.org Similarly, this compound can be reacted with various 1,3-dinucleophiles like amidines, ureas, thioureas, and 2-amino-pyridines to generate a diverse array of heterocyclic structures bearing the substituted cyclohexyl moiety. wikipedia.org

Synthesis of β-Keto Esters as Key Intermediates

This compound is itself a type of β-dicarbonyl compound, and its ester groups can be modified to generate other β-keto esters, which are valuable intermediates in organic synthesis. sigmaaldrich.com One of the primary methods for this transformation is transesterification.

Transesterification involves reacting the diethyl ester with a different alcohol in the presence of a catalyst to exchange the ethyl groups for other alkyl or aryl groups. This process is useful as it avoids the need to prepare intermediate β-keto acids, which are often unstable and prone to decarboxylation. sigmaaldrich.com A wide variety of catalysts can be employed for the transesterification of β-keto esters, including Lewis acids and enzymes. sigmaaldrich.com The reaction likely proceeds through an enol intermediate, where chelation between the two carbonyl groups and a catalyst heteroatom facilitates the transformation. sigmaaldrich.com This allows for the synthesis of a library of novel β-keto esters derived from the this compound scaffold, each with potentially unique physical and reactive properties.

Table 3: Examples of Transesterification Reactions for β-Keto Esters

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantage |

|---|---|---|---|

| Lewis Acid | Boric Acid | Primary or secondary alcohol, solvent-free or in a high-boiling solvent. | Environmentally benign and efficient for various alcohols, including allylic and propargylic ones. sigmaaldrich.com |

| Lewis Acid | BF₃·OEt₂ | Various alcohols. | Facile and selective, providing good to excellent yields. |

| Biocatalyst | Lipase (e.g., CALB) | Mild, solvent-free conditions (e.g., 40 °C). | High chemoselectivity and potential for resolving racemic alcohols. |

Applications in Complex Molecule Synthesis

Role as a Key Intermediate in Synthetic Organic Chemistry

Diethyl 2-(2-oxocyclohexyl)malonate is a significant intermediate in synthetic organic chemistry, valued for its unique structural features and reactivity. Its bifunctional nature, containing both a ketone and a malonic ester group within the same molecule, allows for a wide range of chemical transformations. This makes it a versatile building block for constructing complex molecular architectures.

The compound's reactivity is particularly useful in reactions like the Claisen condensation, which is a fundamental carbon-carbon bond-forming reaction. libretexts.orgmasterorganicchemistry.com In this type of reaction, the ester acts as the nucleophilic component after deprotonation, and it can react intramolecularly or with other electrophiles. This process is instrumental in synthesizing more complex structures from simpler starting materials. masterorganicchemistry.com Specifically, this compound has been utilized in Claisen condensations to produce spirocyclic compounds, which are important structural motifs in many natural products and biologically active molecules.

The general mechanism of a Claisen condensation involves the base-mediated formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. This is followed by the elimination of an alkoxide, resulting in a β-keto ester. libretexts.orgmasterorganicchemistry.com The formation of a resonance-stabilized enolate from the β-keto ester product provides a strong thermodynamic driving force for the reaction. libretexts.org

Precursor in the Synthesis of Diverse Organic Molecules and Pharmaceuticals

As a versatile intermediate, this compound serves as a precursor for a variety of organic molecules, some of which are scaffolds for pharmaceutical compounds. Its utility extends to the construction of various heterocyclic systems, which are core structures in many drugs. For instance, it participates in Michael additions with reagents like cyanoacetanilides to form 2-pyridone derivatives. It is also a key reactant in the synthesis of complex spirooxindoles; it reacts with nitroarenes in a process involving nitro-reduction and subsequent lactamization to yield spiro[indoline-3,3'-quinoline]-2,2'-diones with high efficiency.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, the broader class of malonate esters is fundamental in medicinal chemistry. wikipedia.org For example, the parent compound, diethyl malonate, is a starting material for pharmaceuticals such as the vasodilator naftidrofuryl, the anticonvulsant vigabatrin, and the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. wikipedia.org Similarly, other malonate derivatives are crucial for producing important active pharmaceutical ingredients (APIs) like Bosentan. The synthetic strategies employed with these related malonates underscore the potential of this compound as a precursor for novel therapeutic agents. atlantis-press.com

Table 1: Examples of Molecules Synthesized from this compound

| Reactant(s) | Reaction Type | Product Class | Specific Product Example |

|---|---|---|---|

| Itself (intramolecular) | Claisen Condensation | Spirocyclic Compounds | Not specified |

| Cyanoacetanilides | Michael Addition | 2-Pyridone Derivatives | 2-Amino-5-cyano-6-oxo-1,6-dihydropyridines |

Building Block for Chiral Intermediates in Asymmetric Synthesis

The structure of this compound makes it an important building block for creating chiral intermediates, which are crucial in asymmetric synthesis for producing enantiomerically pure pharmaceuticals and agrochemicals. The development of methods to synthesize this compound enantioselectively has been a key area of research, directly impacting its application in constructing chiral molecules.

A notable advancement is the enantioselective α-alkylation of ketones using photo-organocatalysis to produce this compound. This method utilizes specific catalysts, such as 9-amino-9-deoxy-epi-cinchona alkaloids, which activate the ketone by forming a transient secondary enamine. This enamine, upon photoexcitation, engages in a radical process that leads to the formation of the product with high levels of enantioselectivity, reaching up to 84% enantiomeric excess in continuous flow systems. The enantioselectivity is influenced by factors such as the design of the chiral catalyst and the polarity of the solvent. The ability to generate this compound in a specific chiral form is highly valuable, as this chirality can be transferred through subsequent synthetic steps to the final target molecule.

Contributions to the Development of Novel Bond Formation Methods

This compound also functions as a key reagent in the exploration and development of new methods for chemical bond formation. Its well-defined structure and predictable reactivity allow researchers to test and refine new synthetic protocols.

The photo-organocatalytic synthesis of this compound is itself an example of a novel bond formation method. This process involves the direct photoexcitation of an enamine intermediate, which initiates a single electron transfer (SET), leading to a radical-based carbon-carbon bond formation. This strategy represents a modern approach to catalysis, merging the fields of photochemistry and organocatalysis to achieve transformations that are difficult using traditional methods. The successful application of this method to synthesize chiral this compound showcases its potential for creating other valuable and complex molecules, thereby contributing to the expansion of the synthetic chemist's toolkit.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Amino-5-cyano-6-oxo-1,6-dihydropyridines |

| 5-chloro-2-nitrobenzaldehyde |

| 9-amino-9-deoxy-epi-cinchona alkaloids |

| Bosentan |

| Cyanoacetanilides |

| This compound |

| Diethyl malonate |

| Naftidrofuryl |

| Phenylbutazone |

| Spiro[indoline-3,3'-quinoline]-2,2'-diones |

Mechanistic and Theoretical Studies

Computational Chemistry Approaches, Including Density Functional Theory (DFT) Calculations

Computational chemistry provides powerful tools for investigating the electronic structure, stability, and reactivity of molecules like Diethyl 2-(2-oxocyclohexyl)malonate. Density Functional Theory (DFT) is a prominent method used for these analyses.

In studies of similar malonate-based compounds, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. nih.gov These calculations allow for the comparison between theoretical and experimentally determined structures, such as those obtained from X-ray diffraction (XRD). nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack. nih.gov While specific DFT studies on this compound are not extensively documented, the methodologies applied to analogous structures, such as malonate-based quinoxaline (B1680401) derivatives, provide a clear framework for how such an analysis would be conducted. nih.gov

Table 1: Illustrative Data from DFT Analysis of a Malonate Derivative

| Computational Parameter | Description | Illustrative Value (kcal/mol⁻¹) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | - |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | - |

| Binding Score (Docking) | Predicted binding affinity to a biological target (e.g., a protein). | -7.0 |

Note: Data is illustrative and based on findings for a related malonate compound to demonstrate the application of DFT calculations. nih.gov

Spectroscopic Investigations for Elucidating Reaction Mechanisms (e.g., UV/Vis, NMR)

Spectroscopic methods are indispensable for tracking the progress of reactions and identifying transient intermediates, thereby elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural characterization. For instance, in the synthesis of this compound via the Michael addition, ¹H and ¹³C NMR would be used to confirm the formation of the final product by identifying the characteristic signals of the cyclohexanone (B45756) and malonate moieties. In more complex mechanistic studies of related malonate esters, NMR is used to identify intermediates. nih.gov For example, the hydrolysis mechanism of a microsomal triglyceride transfer protein (MTP) inhibitor containing a diethyl-2-phenylmalonate motif was investigated using isotopic labeling. nih.gov The lack of ¹⁸O incorporation, as detected by mass spectrometry and inferred from NMR analysis of related fragments, suggested a complex pathway involving initial hydrolysis of a malonate ester group followed by decarboxylative fragmentation, rather than a simple ester cleavage. nih.gov

UV/Vis Spectroscopy can be employed to monitor reactions involving chromophores or to study photochemical processes. The synthesis of this compound can be achieved through a photo-organocatalytic process that utilizes visible light. In such cases, UV/Vis spectroscopy would be essential for monitoring the photoexcitation of the transient enamine intermediate formed between the ketone and the organocatalyst.

Table 2: Representative ¹H NMR Spectral Data for Diethyl Malonate

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂ (ester) | 4.206 | Quartet | 7.1 |

| CH₃ (ester) | 1.285 | Triplet | 7.1 |

| CH₂ (malonate) | 3.39 (approx.) | Singlet | - |

Source: Based on typical values for Diethyl Malonate in CDCl₃. chemicalbook.com The alpha-proton shift changes significantly upon substitution.

Kinetic Studies of Catalytic Processes and Reaction Rates

Kinetic studies are performed to understand the rates of chemical reactions and the factors that influence them, providing deep insight into the reaction mechanism. This involves systematically varying parameters such as temperature, pressure, and the concentrations of reactants and catalysts.

For catalytic processes involving malonate esters, kinetic analysis helps to establish the rate law and activation energy. A study on the transesterification of diethyl malonate with benzyl (B1604629) alcohol over modified zirconia catalysts provides a relevant example of this approach. researchgate.net Researchers monitored the reaction progress under different conditions of temperature, reaction time, and catalyst weight to determine the optimal parameters for achieving the highest yield. researchgate.net By analyzing the rate data, they were able to propose a reaction mechanism, concluding that an Eley-Rideal mechanism, where one reactant molecule adsorbs onto the catalyst surface and then reacts with a second molecule from the bulk phase, was the best fit. researchgate.net

Similar kinetic studies could be applied to the synthesis of this compound to optimize yields and understand the role of the catalyst in the Michael addition or the photo-organocatalytic pathway.

Table 3: Kinetic Parameters for Transesterification of Diethyl Malonate (Illustrative Case Study)

| Catalyst | Molar Ratio (DEM:BA) | Temperature (K) | Time (h) | Max. Yield (%) |

|---|---|---|---|---|

| Sulfated Zirconia (SZ) | 1:3 | 393 | 5 | 88 |

Source: Data from a kinetic study on the transesterification of Diethyl Malonate (DEM) with Benzyl Alcohol (BA). researchgate.net

Analysis of Intermediate Complex Structures and Energetic Profiles

The detailed analysis of reaction intermediates and the energetic landscape of a reaction pathway is fundamental to a complete mechanistic understanding. This involves identifying the structures of transient species and calculating the energy of transition states.

In the synthesis of this compound, different intermediates are proposed depending on the pathway.

Base-Catalyzed Michael Addition: The reaction proceeds through the formation of a resonance-stabilized enolate of diethyl malonate, which then acts as a nucleophile attacking the cyclohexenone. pearson.com

Photo-organocatalytic Alkylation: A key mechanistic feature is the formation of a transient enamine intermediate from the ketone and a cinchona alkaloid-derived catalyst. This enamine undergoes photoexcitation, leading to a single electron transfer (SET) process and the subsequent radical-based formation of the product.

The structures and stabilities of these intermediates and the associated transition states are often investigated using the computational methods described in section 5.1. By calculating the potential energy surface, chemists can map out the entire reaction coordinate, identifying the lowest energy pathway from reactants to products. This energetic profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction.

Derivatives and Analogues of Diethyl 2 2 Oxocyclohexyl Malonate

Structural Modifications and Resulting Reactivity Differences

Modifications to the cycloalkyl group, the malonate backbone, or the introduction of aromatic and heteroaromatic moieties all contribute to a diverse range of chemical properties.

The reactivity of these cycloalkyl-substituted malonates is often influenced by the steric hindrance and electronic effects imparted by the substituent. For example, less reactive 2-substituted diethyl malonates may require elevated temperatures or the use of basic catalysts to react with dinucleophiles. nih.govresearchgate.net

The introduction of electron-withdrawing groups to the malonate structure significantly alters its reactivity. A prime example is Diethyl 2-(2-cyanoethyl)malonate, where the cyanoethyl group exerts a strong electron-withdrawing effect. This modification enhances the acidity of the α-carbon proton and makes the compound a suitable Michael acceptor, participating in nitrile-based transformations. Generally, the presence of an electron-withdrawing group on a benzene (B151609) ring, for instance, increases the ring's susceptibility to nucleophilic attack by withdrawing electron density. quora.com This principle also applies to malonate derivatives, where such substituents can facilitate reactions by stabilizing negative charges in transition states or intermediates. nsf.gov The reactivity of dihydroisoquinolines with Meldrum's acid, a cyclic malonate derivative, is also influenced by electron-withdrawing substituents, affecting the reaction pathway. acs.org

Replacing the cyclohexyl ring with aromatic or heteroaromatic systems introduces a new dimension of chemical properties, largely governed by the principles of aromaticity. ijrar.org These analogues can participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution, and their electronic properties can be tuned by substituents on the aromatic ring. researchgate.net For example, the presence of heteroatoms in heterocyclic analogues of benzene can influence the degree of aromaticity and, consequently, the reactivity of the molecule. researchgate.net Aromatic malonates are used in the synthesis of various heterocyclic systems and can undergo cyclization reactions to form fused-ring structures. researchgate.net The electronic nature of these aromatic and heteroaromatic rings, whether electron-donating or electron-withdrawing, will dictate their reactivity towards nucleophiles and electrophiles. researchgate.net

Comparative Studies with Structurally Related Malonates

Direct comparison with closely related structures provides a clearer understanding of the structure-activity relationships.

A close analogue of the title compound is Dimethyl 2-(2-oxocyclohexyl)malonate, where the ethyl ester groups are replaced by methyl esters. guidechem.com While this change may seem minor, it can influence reaction kinetics and yields. Generally, dimethyl malonate and diethyl malonate are both used in organic synthesis for similar types of reactions, such as alkylations and cyclocondensations. nih.govresearchgate.netresearchgate.net The choice between the two often comes down to factors like cost, availability, and the specific requirements of a reaction, such as the desired solubility or the ease of subsequent transformations.

Table 1: Comparison of Diethyl and Dimethyl 2-(2-oxocyclohexyl)malonate

| Property | Diethyl 2-(2-oxocyclohexyl)malonate | Dimethyl 2-(2-oxocyclohexyl)malonate |

|---|---|---|

| CAS Number | 4039-31-0 | 63965-89-9 guidechem.com |

| Molecular Formula | C₁₃H₂₀O₅ | C₁₁H₁₆O₅ guidechem.com |

| Molecular Weight | 256.30 g/mol | 228.24 g/mol guidechem.com |

This table is based on available data and is for comparative purposes.

The position of the keto group on the cyclohexyl ring significantly impacts the molecule's chemical properties. In Diethyl 2-(3-oxocyclohexyl)malonate, the carbonyl group is at the 3-position, which alters the electronic environment around the malonate moiety compared to the 2-oxo isomer. chemspider.com This positional isomerism can lead to different outcomes in reactions where the ketone is involved, such as reductions or additions. Furthermore, the presence of stereocenters in these molecules gives rise to stereoisomers, which can exhibit different biological activities and reactivities. The synthesis of specific stereoisomers often requires stereoselective synthetic methods. Diethyl methyl(3-oxocyclohexyl)malonate is another related compound where an additional methyl group is present on the malonate carbon, further influencing its steric and electronic properties. nih.govsigmaaldrich.combldpharm.comsigmaaldrich.com

Examination of Other Relevant Oxo-Malonate Analogues

A fundamental related compound is diethyl oxomalonate, the diethyl ester of mesoxalic acid. wikipedia.org This compound serves as a primary building block and is the simplest oxodicarboxylic acid ester. wikipedia.org Its highly polarized keto group makes it an effective electrophile in addition reactions and a reactive component in various pericyclic reactions. wikipedia.org A recent patent describes its synthesis from the precursor diethyl malonate via oxidation with an aqueous sodium chlorite (B76162) (NaClO₂) solution, achieving a 97% yield. wikipedia.org

Research into analogues extends to variations in both the ester and the cyclic ketone components. For instance, dimethyl 2-(2-oxocyclohexyl)malonate is a direct analogue where the ethyl esters are replaced by methyl esters. Another close analogue is diethyl 2-methyl-2-(3-oxocyclohexyl)malonate, which features an additional methyl group on the carbon alpha to the ester carbonyls. sigmaaldrich.com

More complex analogues incorporating heterocyclic and aromatic systems have been synthesized and studied. These compounds are often intermediates in the synthesis of pharmaceutically relevant molecules.

Acyclic and Heterocyclic Oxo-Malonate Analogues

The principles of malonate chemistry have been applied to create a wide array of acyclic and heterocyclic structures. For example, zinc enolates generated from 1-aryl-2-bromoalkanones react with dimethyl 2-(1-arylmethylene)malonate to produce dimethyl 2-(2-alkyl-1,3-diaryl-3-oxopropyl)malonates. researchgate.net These acyclic oxo-malonates can be further modified by reacting with various amines to form monosubstituted or disubstituted amides. researchgate.net

In the realm of heterocyclic chemistry, specific oxo-malonate analogues have been synthesized as key intermediates. The synthesis of diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate for small molecule anticancer drugs, has been achieved in two steps from 2-chloronicotinic acid with a total yield of 83.3%. atlantis-press.com The structure was confirmed using mass spectrometry and ¹H NMR. atlantis-press.com Another complex example is dimethyl 2-(4-oxo-2-tosyl-1,2,3,4-tetrahydroisoquinolin-1-yl)malonate, whose synthesis and full characterization, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), have been documented. rsc.org

The table below summarizes key findings for a selection of these relevant oxo-malonate analogues.

Table 1: Selected Oxo-Malonate Analogues and Research Findings

| Compound Name | Key Research Finding(s) | Citations |

| Diethyl oxomalonate | A versatile reactant in Baylis-Hillman and ene reactions due to its electrophilic keto group. Can be synthesized from diethyl malonate by oxidation with NaClO₂ in 97% yield. | wikipedia.org |

| Dimethyl 2-(2-alkyl-1,3-diaryl-3-oxopropyl)malonates | Synthesized via the reaction of zinc enolates with dimethyl 2-(1-arylmethylene)malonate. Serve as precursors to various amides. | researchgate.net |

| Diethyl 2-(2-chloronicotinoyl)malonate | An important intermediate for anticancer drugs, synthesized from 2-chloronicotinic acid. The optimized two-step synthesis achieves an 83.3% total yield. | atlantis-press.com |

| Dimethyl 2-(4-oxo-2-tosyl-1,2,3,4-tetrahydroisoquinolin-1-yl)malonate | A complex heterocyclic analogue whose synthesis and detailed characterization (NMR, HRMS, IR) have been reported. | rsc.org |

| Diethyl 2-methyl-2-(3-oxocyclohexyl)malonate | A commercially available analogue with an additional methyl group on the malonate alpha-carbon. | sigmaaldrich.com |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of diethyl 2-(2-oxocyclohexyl)malonate, a Michael addition, often relies on conventional bases and organic solvents. Future research will increasingly focus on aligning its production with the principles of green chemistry. ijsdr.org Key opportunities lie in the development of synthetic protocols that minimize environmental impact and enhance safety.

One promising approach is the adoption of mechanochemistry, where mechanical force, rather than solvents, drives the reaction. nih.gov This solvent-free method has been successfully applied to Michael additions, offering benefits such as reduced waste, lower energy consumption, and potentially faster reaction times. nih.gov Another avenue involves the exploration of "Eco-bases," which are bio-sourced, heterogeneous catalysts derived from plant materials. nih.gov These catalysts are not only renewable but also offer the advantage of easy separation and recyclability, contributing to a more circular chemical economy. nih.gov

Furthermore, the replacement of hazardous organic solvents with greener alternatives is a critical goal. Research into conducting the Michael addition in water or using benign solvents like acetone (B3395972) is a significant step forward. rsc.orgresearchgate.netresearchgate.net Electrochemically driven synthesis presents another innovative and sustainable pathway, using electrons as clean oxidants to replace stoichiometric chemical oxidants and allowing for the use of green solvents. rsc.org Such methods reduce the generation of toxic byproducts and simplify purification processes. ijsdr.orgrsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high stereoselectivity in the synthesis of this compound and its derivatives is crucial for accessing optically active molecules, which are of paramount importance in pharmaceuticals and materials science. researchgate.netorganic-chemistry.org The development of novel catalytic systems is at the heart of this endeavor.

Asymmetric organocatalysis has emerged as a powerful tool for enantioselective Michael additions. rsc.org Chiral organocatalysts, such as those derived from cinchona alkaloids or thiourea (B124793), offer a metal-free alternative for inducing chirality with high efficiency. mdpi.comnih.govnih.gov These catalysts operate through mechanisms like enamine or iminium activation and can provide excellent enantioselectivity (up to 99% ee) under mild conditions. mdpi.com

In parallel, the refinement of metal-based catalysts continues to be a vibrant area of research. Chiral complexes of metals like copper, strontium, and nickel have shown remarkable efficacy in catalyzing the Michael addition of malonates to cyclic enones. researchgate.netorganic-chemistry.orgthieme-connect.com For instance, chiral strontium catalysts have been developed that promote highly enantioselective additions at low catalyst loadings. organic-chemistry.org The use of nanocrystalline metal oxides, such as magnesium oxide, also presents a promising frontier for achieving high enantioselectivity in these reactions. researchgate.net The goal is to design robust, recyclable, and highly selective catalysts that can be applied to a broad range of substrates. researchgate.netorganic-chemistry.org

Integration with Advanced Machine Learning and Artificial Intelligence for Synthetic Design

Beyond route design, machine learning models can predict the outcomes of reactions, including yields and the most suitable reaction conditions (catalyst, solvent, temperature). nih.govmit.edustanford.edu By training on large datasets of experimental results, these models can significantly reduce the trial-and-error often involved in optimizing a chemical synthesis. nih.govnih.gov This predictive power will accelerate the development of new synthetic methodologies for this compound and its derivatives, making the process more time- and cost-effective. nih.govfrontiersin.org

Untapped Transformational Chemistry of the this compound Scaffold

The this compound scaffold, with its combination of a β-keto ester and a cyclohexanone (B45756) ring, possesses a rich chemical functionality that remains to be fully exploited. Future research should explore novel transformations that go beyond its traditional use as a Michael adduct.

One area of significant potential is decarboxylative functionalization . The malonate moiety can be manipulated to undergo decarboxylation, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. nih.govorganic-chemistry.org For example, decarboxylative arylation has been demonstrated for malonate half-esters, a transformation that could be adapted to introduce aryl groups onto the cyclohexanone ring, opening up new avenues for the synthesis of complex polyfunctional molecules. organic-chemistry.orgacs.orgchemrxiv.org Similarly, organocatalytic enantioselective decarboxylative protonation could provide a route to chiral α-aryl ester derivatives. rsc.org

The dicarbonyl nature of the molecule also makes it a versatile precursor for various cycloaddition reactions . The C=C bond of the enol form or the C=O groups can act as dienophiles or dipolarophiles in reactions like the Diels-Alder or [3+2] cycloadditions. nih.gov These transformations would allow for the rapid construction of complex polycyclic and heterocyclic systems that are otherwise difficult to access. Exploring the reactivity of this scaffold in such annulation reactions could lead to the discovery of novel molecular frameworks with interesting biological or material properties.

Furthermore, the inherent functionality of the molecule could be leveraged in tandem reactions, where multiple transformations occur in a single pot, to rapidly build molecular complexity. The development of such cascade sequences would be a highly efficient strategy for synthesizing intricate natural products or novel pharmaceutical agents starting from the this compound core.

Q & A

Q. What are the primary synthetic strategies for diethyl 2-(2-oxocyclohexyl)malonate, and how are the products characterized?

this compound is synthesized via photo-organocatalytic α-alkylation of ketones (e.g., cyclohexanone) with alkyl halides. Key steps include:

- Catalyst screening : Secondary amino catalysts (e.g., L-proline derivatives) are ineffective, while chiral organocatalysts (e.g., thiourea-based) enable enantioselectivity .

- Reaction optimization : Parameters like solvent (toluene), base (DIPEA), and acid additives (e.g., TFA) significantly influence yield and enantiomeric excess (e.g., up to 85% yield under optimized conditions) .

- Characterization : Products are validated via 1H/13C NMR (e.g., δ 1.31 ppm for ethyl groups) and HRMS to confirm molecular weight accuracy .

Q. How does the alkylation of diethyl malonate enolates contribute to synthesizing substituted malonates?

Alkylation of diethyl malonate enolates introduces substituents at the α-carbon:

- Enolate generation : Strong bases (e.g., NaH) deprotonate the α-hydrogen, stabilized by electron-withdrawing ester groups .

- Electrophile selection : Alkyl halides (e.g., cyclopropylmethyl bromide) or Michael acceptors (e.g., acrylonitrile) are used, with yields ranging from 50–85% depending on steric/electronic effects .

- Applications : This method enables access to derivatives like diethyl 2-(2-cyanoethyl)malonate, a precursor for heterocycle synthesis .

Advanced Research Questions

Q. What factors influence enantioselectivity in the photo-organocatalytic synthesis of this compound?

Enantioselectivity is governed by:

- Catalyst design : Thiourea catalysts with chiral centers (e.g., binaphthyl scaffolds) provide stereochemical control via hydrogen-bonding interactions with the ketone substrate .

- Solvent polarity : Non-polar solvents (e.g., toluene) enhance enantioselectivity by stabilizing transition states .

- Temperature : Lower temperatures (e.g., 0°C) reduce racemization, improving enantiomeric excess (e.g., >90% ee in some cases) .

- Additives : Brønsted acids (e.g., TFA) protonate intermediates, accelerating enamine formation and stereochemical fidelity .

Q. What challenges arise in the hydrolysis of this compound derivatives, and how can they be addressed?

Hydrolysis of sterically hindered or electron-deficient malonates faces challenges:

- Inertness under standard conditions : Basic hydrolysis (e.g., NaOH) or acidic conditions (H2SO4) often fail due to poor solubility or competing decarboxylation .

- Alternative approaches : A HBr/AcOH (1:5 v/v) mixture at reflux enables selective monodecarboxylation of diethyl 2-(perfluorophenyl)malonate to yield 2-(perfluorophenyl)acetic acid (63% yield) .

- Mechanistic insight : Homogeneous reaction conditions and co-solvents (e.g., AcOH) improve miscibility and prevent side reactions .

Q. How is this compound utilized in the synthesis of complex heterocycles or spirooxindoles?

The compound serves as a key intermediate in:

- Spirooxindole synthesis : Reacts with nitroarenes (e.g., 5-chloro-2-nitrobenzaldehyde) via nitro-reduction and lactamization to form spiro[indoline-3,3'-quinoline]-2,2'-diones (87% yield) .

- Heterocycle construction : Participates in Michael additions with cyanoacetanilides to yield 2-pyridone derivatives (e.g., 2-amino-5-cyano-6-oxo-1,6-dihydropyridines) under NaOEt catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.